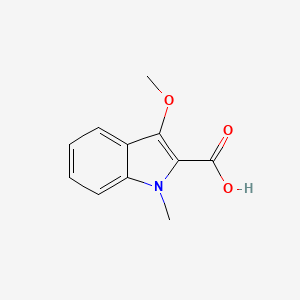
3-methoxy-1-methyl-1H-Indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-1-methyl-1H-Indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and synthetic pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-methoxy-1-methyl-1H-Indole-2-carboxylic acid, often involves the construction of the indole core through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-1-methyl-1H-Indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
3-methoxy-1-methyl-1H-Indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-methoxy-1-methyl-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-methoxy-1-methyl-1H-Indole-2-carboxylic acid include other indole derivatives such as:
- 5-methoxy-1H-Indole-2-carboxylic acid
- 3-methyl-1H-Indole-2-carboxylic acid
- Indole-3-acetic acid .
Uniqueness
What sets this compound apart from other indole derivatives is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can affect its interaction with molecular targets and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-methoxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)10(15-2)9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
XHJXRFJZYJVAEU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


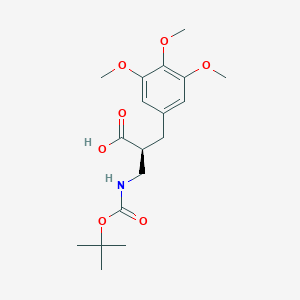

![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
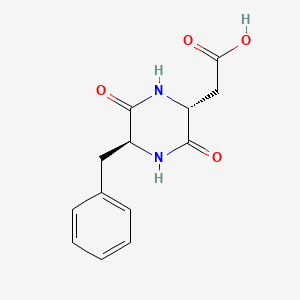
![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
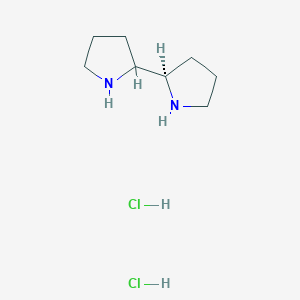



![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
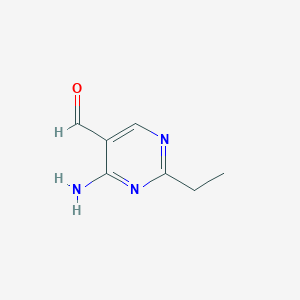
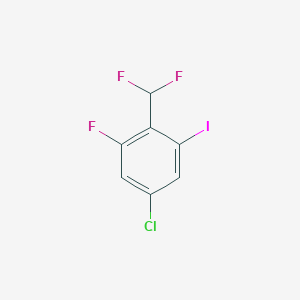
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
